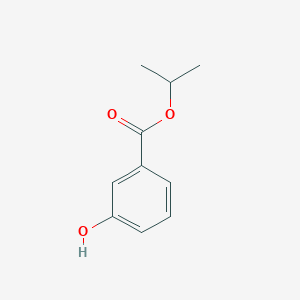

Isopropyl 3-hydroxybenzoate

Description

Contextualization within Hydroxybenzoate Esters

Hydroxybenzoate esters, often known as parabens, are a class of chemicals widely used as preservatives in cosmetic, pharmaceutical, and food industries due to their antimicrobial properties. researchgate.netisotope.com They are esters of p-hydroxybenzoic acid. researchgate.net While the most commonly studied and utilized parabens are the methyl, ethyl, propyl, and butyl esters of 4-hydroxybenzoic acid, the isomeric position of the hydroxyl group in Isopropyl 3-hydroxybenzoate (at the meta position) differentiates its chemical and potentially biological properties from its more common para-substituted counterparts. isotope.comatamanchemicals.com Research into various hydroxybenzoate esters has revealed that their antimicrobial efficacy can be influenced by the length and structure of the alkyl chain. nih.gov This places this compound in a unique position for comparative studies within the broader family of hydroxybenzoate esters.

Significance in Aromatic Ester Chemistry

Aromatic esters are a crucial class of compounds in organic chemistry, serving as key intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. waseda.jpacs.org The reactivity of the ester group and the aromatic ring allows for a variety of chemical transformations. Traditionally, the C(acyl)–O bond in aromatic esters was considered relatively inert, posing challenges for their use as aryl electrophiles in cross-coupling reactions. acs.orgnih.gov However, recent advancements in catalysis have unlocked new synthetic pathways, enabling reactions like decarbonylative coupling, ester dance reactions, and deoxygenative coupling. waseda.jpacs.org

The "ester dance reaction," for instance, allows for the migration of an ester group around the aromatic ring under milder conditions than traditional isomerization reactions. waseda.jp These developments enhance the versatility of aromatic esters, including this compound, making them more attractive as readily available and stable synthetic building blocks. nih.gov

Current Research Landscape and Emerging Academic Directions

Current research involving this compound and related compounds is multifaceted. One significant area of investigation is its synthesis. For example, a method for preparing isopropyl p-hydroxybenzoate involves the stepwise addition of isopropanol (B130326), thionyl chloride, and p-hydroxybenzoic acid. wikipedia.org Another study details a five-step synthesis of 3-hydroxybenzene-1,2-dicarbaldehyde starting from methyl 3-hydroxybenzoate, a closely related compound. tandfonline.com

In the field of biocatalysis and metabolic engineering, there is growing interest in the microbial production of hydroxybenzoic acids and their derivatives. For instance, researchers have established microbial co-cultures for the biosynthesis of 3-hydroxybenzoic acid from glycerol. rutgers.edu Furthermore, specific transport proteins, such as MhbT, have been identified for the uptake of 3-hydroxybenzoate in bacteria, which is crucial for its catabolism. nih.gov These studies pave the way for sustainable and bio-based production routes for compounds like this compound.

Emerging academic directions point towards the exploration of novel applications for specifically substituted hydroxybenzoate esters. This includes their potential use as precursors in the synthesis of more complex molecules with valuable biological or material properties. The unique substitution pattern of this compound may lead to derivatives with distinct activities compared to their para-isomers.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H12O3 | nih.gov |

| Molecular Weight | 180.20 g/mol | nih.gov |

| IUPAC Name | propan-2-yl 3-hydroxybenzoate | nih.gov |

| CAS Number | 53631-77-9 | nih.gov |

| XLogP3 | 2.8 | nih.gov |

| Kovats Retention Index | 1501 (Semi-standard non-polar) | nih.gov |

Synonyms for this compound

| Synonym |

| propan-2-yl 3-hydroxybenzoate |

| Benzoic acid, 3-hydroxy-, 1-methylethyl ester |

Source: nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANDBVAFPVUVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342077 | |

| Record name | Isopropyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53631-77-9 | |

| Record name | Isopropyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isopropyl 3 Hydroxybenzoate

Esterification Approaches from 3-Hydroxybenzoic Acid

The most conventional and widely practiced method for synthesizing Isopropyl 3-hydroxybenzoate is through the direct esterification of 3-hydroxybenzoic acid with isopropanol (B130326). This reaction, a classic example of Fischer-Speier esterification, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. uad.ac.id

Optimization of Reaction Conditions and Catalytic Systems

The efficiency of the esterification of 3-hydroxybenzoic acid with isopropanol is highly dependent on the reaction conditions and the choice of catalyst. Key parameters that are optimized to maximize yield and reaction rate include temperature, the molar ratio of reactants, and the catalytic system employed.

Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 100-150°C, to increase the reaction rate. cdnsciencepub.com

Molar Ratio: Employing an excess of the alcohol, in this case, isopropanol, is a common strategy to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. uad.ac.id

Catalytic Systems: A variety of acid catalysts are utilized to facilitate this esterification. Traditional homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). researchgate.netmdpi.com However, these catalysts can be corrosive and difficult to separate from the reaction mixture.

To address these drawbacks, research has focused on heterogeneous solid acid catalysts. These catalysts offer advantages such as easier separation, reusability, and reduced environmental impact. Examples of solid acid catalysts investigated for benzoate (B1203000) ester synthesis include:

Modified Metal Oxides: Solid superacids, such as modified zirconium dioxide (ZrO₂) and other metal oxides, have shown high catalytic activity in the synthesis of related benzoate esters. nih.gov

Ion-Exchange Resins: Resins like Dowex H+ have been used, sometimes in combination with additives like sodium iodide (NaI), to effectively catalyze esterification reactions. acs.orgnih.gov

Sulfated Alumina: γ-Al₂O₃ impregnated with sulfuric acid has been explored as a heterogeneous catalyst for the esterification of hydroxybenzoic acids. uad.ac.id

The selection of the catalyst significantly impacts the reaction yield and purity of the final product.

Interactive Data Table: Comparison of Catalytic Systems for Benzoate Ester Synthesis

| Catalyst System | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Sulfuric Acid | 4-Hydroxybenzoic Acid, Methanol (B129727) | Reflux | - | 86.1 | researchgate.net |

| p-Toluenesulfonic Acid | Dihydrocaffeic Acid, Propanol | 90 | 2 hours | 88 | mdpi.com |

| Dowex H+/NaI | 4-Hydroxybenzoic Acid, Ethanol | Reflux | 72 hours | 51 (91% conversion) | acs.orgnih.gov |

| Modified WO₃/B₂O₃-ZrO₂ | p-Hydroxybenzoic Acid, Ethanol | 75-85 | 3-4 hours | >90 (implied) | nih.gov |

| Lipozyme 435 (Biocatalyst) | Methyl Benzoate, Benzyl Alcohol | 73 | 7-24 hours | >82-90 | unife.it |

Strategies for Enhancing Reaction Efficiency and Selectivity

Several strategies are employed to further enhance the efficiency and selectivity of the esterification process.

Water Removal: The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the ester. This is often achieved through azeotropic distillation using a solvent like toluene (B28343) or by using dehydrating agents. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating. mdpi.com

Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the esterification, particularly under milder conditions. google.com This method proceeds through the activation of the carboxylic acid.

Exploration of Alternative Synthetic Routes and Precursor Chemistry

Beyond the direct esterification of 3-hydroxybenzoic acid, alternative synthetic pathways to this compound are being explored, involving different starting materials and reaction types.

Investigations into Intermediate Reactivity Profiles

The reactivity of various intermediates can be harnessed to synthesize this compound.

Transesterification: This method involves the conversion of one ester to another. For example, Methyl 3-hydroxybenzoate can be converted to this compound through transesterification with isopropanol in the presence of a suitable catalyst. researchgate.netresearchgate.net This approach can be advantageous if the starting ester is more readily available or easier to purify than the corresponding carboxylic acid. Enzymes, such as lipases, have shown promise as catalysts for transesterification reactions under mild conditions. unife.it

Reaction with Thionyl Chloride: An alternative approach involves reacting isopropanol with thionyl chloride to form an intermediate, which then reacts with p-hydroxybenzoic acid to yield the corresponding isopropyl ester. google.com This method can improve reaction efficiency, particularly when dealing with sterically hindered alcohols like isopropanol.

Derivatization from Related Aromatic Compounds

This compound can also be synthesized from other aromatic precursors.

From Methyl 3-hydroxybenzoate: As mentioned, transesterification is a key method. Additionally, Methyl 3-hydroxybenzoate can serve as a starting material for more complex derivatives, where the ester group is already in place before further modifications to the aromatic ring. tandfonline.com

Photochemical Rearrangement: A novel approach involves the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones to produce 3-hydroxybenzoate derivatives. cdnsciencepub.comcdnsciencepub.com This method offers a way to construct the substituted phenol (B47542) ring system from acyclic precursors.

Biosynthesis of 3-Hydroxybenzoic Acid: The precursor, 3-hydroxybenzoic acid, can be produced through microbial fermentation. Engineered strains of microorganisms like Corynebacterium glutamicum and E. coli can synthesize 3-hydroxybenzoic acid from chorismate, a key intermediate in the shikimate pathway. nih.govkobe-u.ac.jpfrontiersin.org This biosynthetic route provides a renewable pathway to the starting material for this compound.

Principles of Sustainable Synthesis and Green Chemistry in Production

The principles of green chemistry are increasingly being applied to the synthesis of this compound and other fine chemicals to minimize environmental impact and enhance safety.

Key green chemistry principles relevant to the production of this compound include:

Use of Renewable Feedstocks: The biosynthetic production of 3-hydroxybenzoic acid from renewable resources like glucose is a prime example of this principle in action. frontiersin.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. The development of reusable solid acid catalysts and biocatalysts (enzymes) reduces waste and improves atom economy compared to traditional homogeneous acid catalysts. mdpi.com

Designing Safer Chemicals and Solvents: Efforts are made to replace hazardous solvents with greener alternatives. Solvent-free reaction conditions, where possible, are an ideal green chemistry approach. Microwave-assisted synthesis can often be performed with reduced or no solvent. mdpi.com

Energy Efficiency: Microwave-assisted synthesis and the use of highly active catalysts can reduce reaction times and energy consumption. mdpi.com

Waste Prevention: The development of high-yield, selective reactions with minimal byproducts is a core tenet of green chemistry. The E-factor, which is the mass ratio of waste to desired product, is a metric used to assess the environmental impact of a chemical process. rsc.org Processes with lower E-factors are considered more environmentally friendly.

The application of these principles is leading to the development of more sustainable and economically viable methods for the production of this compound.

Advanced Analytical Characterization Techniques for Isopropyl 3 Hydroxybenzoate

Spectroscopic Elucidation Strategies

Spectroscopic techniques are indispensable for elucidating the molecular structure of Isopropyl 3-hydroxybenzoate. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints, revealing detailed information about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment of individual atoms, allowing for unambiguous structural assignment.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, specific signals corresponding to each type of proton are expected. The isopropyl moiety would exhibit a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region of the spectrum, characteristic of a 1,3-disubstituted ring. The phenolic hydroxyl (-OH) proton would present as a broad singlet.

Predicted NMR Data for this compound:

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Isopropyl -CH₃ | ~1.3 (doublet) | ~22 |

| Isopropyl -CH | ~5.2 (septet) | ~69 |

| Aromatic C-H | ~7.1 - 7.6 (multiplets) | ~115 - 130 |

| Phenolic -OH | Variable, broad singlet | - |

| Aromatic C-OH | - | ~158 |

| Aromatic C-COO | - | ~131 |

Note: The table above contains predicted values based on standard chemical shift tables and data from analogous compounds.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 180.20 g/mol nih.gov.

When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), this compound will produce a molecular ion peak ([M]⁺) at m/z 180. While a specific mass spectrum for the 3-hydroxy isomer is not widely published, the fragmentation pattern can be predicted based on its structure and data from its isomer, Isopropyl 4-hydroxybenzoate (B8730719) nist.govmassbank.eu.

Common fragmentation pathways would include:

Loss of propene: A characteristic fragmentation of isopropyl esters is the McLafferty rearrangement, leading to the loss of a neutral propene molecule (C₃H₆, 42 Da), which would result in a prominent peak at m/z 138, corresponding to the 3-hydroxybenzoic acid ion.

Loss of the isopropyl group: Cleavage of the ester can lead to the loss of the isopropoxy radical or isopropyl radical, contributing to a fragment ion corresponding to the 3-hydroxybenzoyl cation at m/z 121.

Expected Key Mass Fragments for this compound:

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 180 | Molecular Ion [M]⁺ | - |

| 138 | [M - C₃H₆]⁺ | Loss of propene |

This data is based on the known fragmentation of the isomeric Isopropyl 4-hydroxybenzoate and general principles of mass spectrometry. nih.govmassbank.eu

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The key functional groups and their expected vibrational frequencies are:

O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in hydrogen bonding docbrown.info.

C-H Stretch (Aliphatic and Aromatic): Sharp peaks just above 3000 cm⁻¹ correspond to aromatic C-H stretching, while peaks just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the isopropyl group docbrown.info.

C=O Stretch (Ester): A strong, sharp absorption band is anticipated around 1680-1720 cm⁻¹, which is indicative of the carbonyl group of the ester docbrown.info.

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretch (Ester and Phenol): Strong bands in the 1100-1300 cm⁻¹ region correspond to the stretching vibrations of the C-O bonds of the ester and phenol (B47542) groups.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Phenol |

| 3000-3100 (sharp) | C-H Stretch | Aromatic |

| 2850-2980 (sharp) | C-H Stretch | Aliphatic (Isopropyl) |

| 1680-1720 (strong, sharp) | C=O Stretch | Ester |

| 1450-1600 (multiple) | C=C Stretch | Aromatic Ring |

Chromatographic Separation and Quantification Methodologies

Chromatography is essential for separating this compound from complex mixtures and for its precise quantification. The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of this compound and related compounds like parabens. It allows for efficient separation and quantification at ambient temperatures.

Method development typically involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. A common approach for compounds of this type is reversed-phase HPLC. A study that successfully separated seven paraben isomers, including isopropyl paraben, utilized a C18-bonded core-shell silica (B1680970) particle column. Detection is frequently performed using a UV detector, often set at a wavelength of around 254 nm where the benzene ring exhibits strong absorbance.

Typical HPLC Parameters for Analysis:

| Parameter | Common Conditions | Reference(s) |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol (B129727) and water (often with acid modifier like formic or phosphoric acid) | |

| Flow Rate | 0.8 - 1.2 mL/min | - |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C | - |

Method validation is a critical step to ensure the reliability of the analytical results, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For phenolic compounds like this compound, direct analysis can be challenging due to their polarity and relatively low volatility.

To overcome this, a derivatization step is often employed prior to GC analysis. This involves converting the polar hydroxyl group into a less polar, more volatile derivative, such as a silyl (B83357) ether (silylation). This process improves chromatographic peak shape and thermal stability. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

Typical GC Parameters for Analysis of Derivatized Phenolic Compounds:

| Parameter | Common Conditions |

|---|---|

| Derivatization Agent | Silylating agents (e.g., BSTFA, TMCS) |

| Column | Fused silica capillary column with a polysiloxane-based stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped oven temperature (e.g., starting at 70°C, ramping to 280°C) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Coupled Techniques for Enhanced Analytical Resolution (e.g., GC-MS, LC-MS)

Coupled analytical techniques are indispensable for the unambiguous identification and quantification of this compound, particularly in complex matrices where isomers or other related compounds may be present. By interfacing a high-resolution separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) with a highly sensitive and specific detection method like Mass Spectrometry (MS), analysts can achieve superior resolution and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization (e.g., silylation) of the hydroxyl group may be employed to increase its volatility and improve chromatographic peak shape, though analysis of the underivatized compound is also feasible. The separation is typically performed on a non-polar or medium-polarity capillary column.

Following chromatographic separation, the analyte enters the mass spectrometer, where it undergoes ionization, most commonly Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint. For meta-substituted isomers like this compound, the fragmentation pathways are generally considered straightforward, as the 1,3-substitution pattern makes interactions between the functional groups unfavorable. nih.gov This contrasts with ortho-isomers, which can exhibit complex fragmentation due to the "ortho effect." nih.gov

The expected electron ionization fragmentation of this compound is governed by established rules for aromatic esters. nih.gov Key fragmentation pathways include:

Loss of Propene: A characteristic rearrangement for isopropyl esters involves the transfer of a hydrogen atom to the carbonyl oxygen with the subsequent elimination of a neutral propene molecule (C₃H₆), resulting in the formation of the 3-hydroxybenzoic acid radical cation.

Alpha-Cleavage: Cleavage of the ether C-O bond can result in the loss of the isopropoxy radical (•OCH(CH₃)₂) to form the stable 3-hydroxybenzoyl cation.

Loss of Isopropyl Radical: Cleavage of the C-C bond in the ester group can lead to the loss of an isopropyl radical (•CH(CH₃)₂).

These fragmentation patterns allow for the confident identification of the molecule.

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 138 | [C₇H₆O₃]⁺• | [M - C₃H₆]⁺• (Loss of propene) |

| 121 | [C₇H₅O₂]⁺ | [M - •OC₃H₇]⁺ (Loss of isopropoxy radical) |

| 93 | [C₆H₅O]⁺ | [C₇H₅O₂]⁺ - CO (Decarbonylation of the m/z 121 ion) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly suited for the analysis of less volatile or thermally labile compounds and is a primary technique for analyzing phenolic compounds in various samples. This compound can be readily separated from its isomers and other related substances using reversed-phase High-Performance Liquid Chromatography (HPLC).

Chromatography: A C18 stationary phase is typically effective, using a mobile phase consisting of an aqueous component (often with a formic or acetic acid modifier to improve peak shape and ionization efficiency) and an organic solvent like methanol or acetonitrile. A gradient elution program allows for the efficient separation of compounds with differing polarities.

Mass Spectrometry: Electrospray Ionization (ESI) is the most common interface for this type of analysis. Due to the presence of the acidic phenolic hydroxyl group, this compound is expected to ionize efficiently in negative ion mode, forming the deprotonated molecule [M-H]⁻ at an m/z of 179. Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity. In this mode, the [M-H]⁻ precursor ion is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and minimizes matrix interference.

| Parameter | Description |

|---|---|

| Chromatographic Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile or Methanol + 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 179 ([M-H]⁻) |

| Potential Product Ions (Q3) | m/z 135 ([M-H-CO₂]⁻, Loss of carbon dioxide) m/z 91 ([M-H-CO₂-C₃H₆]⁻, Subsequent loss of propene) |

The strategic application of GC-MS and LC-MS allows for the robust and reliable characterization of this compound. GC-MS provides detailed structural information based on predictable fragmentation patterns, while LC-MS/MS offers high sensitivity and specificity for quantification in complex samples without the need for derivatization.

Crystallographic Studies and Solid State Structural Analysis

Single Crystal X-ray Diffraction of Isopropyl 3-Hydroxybenzoate and Co-crystals

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although specific crystallographic data for this compound is not readily found, studies on similar molecules such as isopropyl 3,4-dihydroxybenzoate and isopropyl 3,4,5-trihydroxybenzoate (B8703473) offer valuable comparative data. nih.govnih.gov

For instance, the crystal structure of isopropyl 3,4,5-trihydroxybenzoate has been determined to be monoclinic. nih.gov In contrast, isopropyl 3,4-dihydroxybenzoate crystallizes in a triclinic system. nih.gov The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, has been explored for derivatives of hydroxybenzoic acids, indicating a potential for this compound to form co-crystals with other molecules through hydrogen bonding. nih.govmdpi.com

Table 1: Comparative Crystallographic Data for Related Hydroxybenzoate Esters

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

|---|---|---|---|---|---|---|---|---|---|---|

| Isopropyl 3,4,5-trihydroxybenzoate | C₁₀H₁₂O₅ | Monoclinic | P2₁/c | 19.148 | 4.7030 | 11.571 | 90 | 90.159 | 90 | 4 |

| Isopropyl 3,4-dihydroxybenzoate | C₁₀H₁₂O₄ | Triclinic | P1 | 5.8485 | 9.1844 | 9.9834 | 72.629 | 80.547 | 78.980 | 2 |

| Propyl-p-hydroxybenzoate | C₁₀H₁₂O₃ | Monoclinic | P2₁/c | - | - | - | - | - | - | - |

Data for propyl-p-hydroxybenzoate indicates a monoclinic system with space group P2₁/c, though full unit cell parameters were not specified in the available literature. ias.ac.in

Analysis of Molecular Packing and Crystal Lattices

The arrangement of molecules in a crystal lattice, known as molecular packing, is governed by intermolecular forces. In hydroxybenzoate esters, the packing is significantly influenced by hydrogen bonding and van der Waals interactions. The crystal structure of isopropyl 4-aminobenzoate, for example, reveals that molecules are linked into double chains. researchgate.net This type of chain formation is a common packing motif in molecules with hydrogen bond donors and acceptors. The specific packing arrangement impacts the physical properties of the crystal, such as its density and melting point.

Polymorphism and Solid-State Form Characterization

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. While there is no specific literature detailing the polymorphism of this compound, the potential for its existence is plausible given the presence of flexible bonds and hydrogen bonding groups. The study of polymorphism is critical in the pharmaceutical and materials science fields, as different polymorphic forms can have different solubilities, stabilities, and bioavailabilities. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are typically employed to identify and characterize different polymorphic forms.

Theoretical and Computational Chemistry of Isopropyl 3 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and molecular geometry of a compound like isopropyl 3-hydroxybenzoate. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose.

For molecules of this nature, DFT, particularly with the B3LYP functional, is a commonly employed method due to its balance of computational cost and accuracy. researchgate.net A basis set such as 6-311++G(d,p) is often used in these calculations to provide a good description of the electronic distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding. researchgate.net

These calculations would be used to optimize the molecular geometry of this compound, determining key structural parameters. While specific data for this compound is not available, a hypothetical table of optimized geometric parameters is presented below to illustrate the type of data that would be generated.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| O-C (isopropyl) | ~1.48 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | O=C-O | ~124° |

| C-O-C (ester) | ~117° | |

| C-C-O (hydroxyl) | ~119° | |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~180° (for planarity) |

Note: The values in this table are illustrative and based on typical values for similar functional groups.

From these calculations, electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP) map can be determined. The MEP map is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in the isopropyl ester group and the hydroxyl group of this compound suggests the existence of multiple stable conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

To investigate these conformers, a potential energy surface (PES) scan would be performed. This involves systematically rotating the dihedral angles of the key rotatable bonds and calculating the energy at each step. For this compound, the key dihedral angles would be associated with the C(ring)-C(ester), C(ester)-O(ester), and O(ester)-C(isopropyl) bonds.

The results of a PES scan would identify the low-energy conformers (local minima on the PES) and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. Computational studies on other phenolic compounds have successfully used methods like B3LYP/cc-pVTZ to map out potential energy surfaces and identify stable conformers. researchgate.net

Simulation and Prediction of Spectroscopic Properties

Computational chemistry provides a powerful means to simulate and predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations provide information about the characteristic stretching and bending modes of the functional groups present, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C-O stretches. Aromatic C-H and C=C stretching vibrations would also be predicted. orgchemboulder.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated chemical shifts are valuable for assigning the signals in experimental NMR spectra. For aromatic compounds, predicted chemical shifts for ring protons typically fall in the range of 6.5-8.0 ppm, while carbon atoms in the aromatic ring are expected between 110 and 140 ppm. pressbooks.pub

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectrum. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For phenolic compounds, these absorptions are typically due to π → π* transitions within the aromatic ring. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | ν(O-H) | ~3400-3600 cm⁻¹ |

| ν(C=O) | ~1715-1730 cm⁻¹ | |

| ν(C-O) | ~1250-1310 cm⁻¹ | |

| ¹³C NMR | C=O | ~165-175 ppm |

| C-O (aromatic) | ~155-160 ppm | |

| C (aromatic) | ~110-140 ppm | |

| CH (isopropyl) | ~65-75 ppm | |

| CH₃ (isopropyl) | ~20-25 ppm | |

| ¹H NMR | OH | ~5-7 ppm |

| CH (aromatic) | ~6.5-8.0 ppm | |

| CH (isopropyl) | ~4.5-5.5 ppm | |

| CH₃ (isopropyl) | ~1.2-1.4 ppm | |

| UV-Vis | λmax (π → π*) | ~280-320 nm |

Note: These are generalized predictions based on the functional groups present and data for similar compounds.

Modeling of Intermolecular Interactions and Non-Covalent Forces

The hydroxyl and ester groups in this compound are capable of forming non-covalent interactions, particularly hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Computational modeling can be used to study these interactions, for example, by calculating the interaction energy between two or more this compound molecules or between this molecule and a solvent molecule. Techniques such as Natural Bond Orbital (NBO) analysis can provide insights into the nature and strength of these interactions by quantifying charge transfer between orbitals. researchgate.net

Understanding these intermolecular forces is crucial for predicting the physical properties of the compound, such as its boiling point, solubility, and crystal packing. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular contacts in the solid state. researchgate.net

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as its synthesis (e.g., esterification of 3-hydroxybenzoic acid with isopropanol), hydrolysis, or oxidation of the phenolic hydroxyl group.

Chemical Reactivity and Derivatization Pathways of Isopropyl 3 Hydroxybenzoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The stability of Isopropyl 3-hydroxybenzoate is fundamentally linked to its ester functional group. Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a key reaction that can be promoted by either acidic or basic conditions. libretexts.org

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) regenerates the carboxylic acid, 3-hydroxybenzoic acid. libretexts.org

In base-promoted hydrolysis, also known as saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgstudy.com The subsequent collapse of this intermediate results in the expulsion of the isopropoxide ion, which is a stronger base than the resulting carboxylate. The isopropoxide then deprotonates the newly formed carboxylic acid, driving the reaction to completion to form the carboxylate salt and isopropanol. libretexts.org This process is considered "base-promoted" as the hydroxide ion is consumed in the reaction. libretexts.org

The rate of hydrolysis can be influenced by the structure of the ester. For benzoate (B1203000) esters, the stability in plasma has been observed to be inversely proportional to the size of the alcohol moiety. nih.gov This suggests that while generally stable, this compound can be enzymatically cleaved by esterases present in biological systems. The common mechanism for ester hydrolysis is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway, which involves the formation of a tetrahedral intermediate. nih.gov

Table 1: Mechanisms of Ester Cleavage

| Condition | Key Steps | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | 1. Protonation of carbonyl oxygen.2. Nucleophilic attack by water.3. Formation of tetrahedral intermediate.4. Elimination of alcohol (isopropanol). | 3-Hydroxybenzoic acid and Isopropanol |

| Base-Promoted Hydrolysis (Saponification) | 1. Nucleophilic attack by hydroxide ion.2. Formation of tetrahedral intermediate.3. Elimination of alkoxide (isopropoxide).4. Deprotonation of the carboxylic acid. | Salt of 3-hydroxybenzoic acid and Isopropanol |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The outcome of these reactions is directed by the two substituents already present: the hydroxyl (-OH) group and the isopropyl carboxylate (-COOCH(CH3)2) group. youtube.com

The hydroxyl group is a powerful activating group and an ortho, para-director. wikipedia.org It donates electron density to the ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. wikipedia.orgmakingmolecules.com Conversely, the ester group is a deactivating group and a meta-director. It withdraws electron density from the ring, making the ring less nucleophilic and directing incoming electrophiles to the meta position to avoid placing the positive charge of the intermediate adjacent to the electron-withdrawing group.

In the case of this compound, the hydroxyl group is at position 3. Therefore, it directs incoming electrophiles to positions 2, 4, and 6. The ester group at position 1 directs to position 5. The powerful activating effect of the hydroxyl group typically dominates. For example, the nitration of 3-hydroxybenzoic acid with aqueous nitric acid yields 2-nitro-3-hydroxybenzoic acid as the primary product, with smaller quantities of the 4-nitro and 6-nitro isomers. chemcess.com This indicates that substitution will occur primarily at the positions ortho and para to the hydroxyl group.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Type | Directing Influence |

|---|---|---|---|

| Hydroxyl (-OH) | 3 | Activating | Ortho, Para (positions 2, 4, 6) |

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. makingmolecules.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, though these reactions may be complicated by the presence of the deactivating ester group. wikipedia.org

Modifications at the Hydroxyl Group (e.g., Etherification, Further Esterification)

The phenolic hydroxyl group of this compound is a prime site for derivatization, allowing for the synthesis of a wide array of new compounds. Two common modifications are etherification and further esterification.

Etherification: The hydroxyl group can be converted into an ether by reacting it with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the alkylating agent (Williamson ether synthesis). This reaction can be used to introduce a variety of alkyl or aryl groups, leading to the formation of ether-esters derived from 3-hydroxybenzoic acid. chemcess.com Reductive etherification of related hydroxy-aldehydes using isopropanol as both a solvent and reagent in the presence of specific catalysts has also been demonstrated, suggesting pathways to form isopropyl ethers. osti.gov

Further Esterification: The hydroxyl group can also undergo esterification to form a diester. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst. This allows for the introduction of a second, different ester functionality onto the molecule. The process for esterifying hydroxybenzoic acids can be adapted for this purpose, often involving catalysts to facilitate the reaction. google.comresearchgate.net

These modifications can significantly alter the physical and chemical properties of the parent molecule, which is a key strategy in the development of new materials and potential therapeutic agents.

Functionalization and Derivatization of the Isopropyl Moiety

The isopropyl group, being a saturated alkyl substituent, is generally less reactive than the aromatic ring or the hydroxyl group. fiveable.mechemeurope.com Its branched structure can introduce steric hindrance, influencing the reactivity of the adjacent ester group. fiveable.me However, derivatization is still possible, typically through reactions that proceed via radical mechanisms.

One potential pathway for functionalization is free-radical halogenation, where a hydrogen atom on the isopropyl group is replaced by a halogen (e.g., bromine or chlorine) upon exposure to UV light or a radical initiator. The tertiary hydrogen at the 2-position of the isopropyl group is particularly susceptible to abstraction due to the relative stability of the resulting tertiary radical.

While direct functionalization of the isopropyl group is less common, its presence is structurally significant. The inclusion of isopropyl groups on aromatic rings has been shown to enhance incorporation into micelles in certain catalytic systems, thereby improving reaction efficiency. acs.org The nomenclature for compounds containing this group involves identifying the longest carbon chain and numbering the position of the isopropyl substituent. study.com

Synthesis of Novel Hybrid Molecules Incorporating the 3-Hydroxybenzoate Scaffold

The 3-hydroxybenzoate structure serves as a valuable scaffold in medicinal chemistry for the synthesis of novel hybrid molecules. researchgate.net Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced activity or a multi-target profile. nih.govnih.gov This approach aims to improve efficacy, overcome drug resistance, and reduce adverse effects. researchgate.net

The 3-hydroxybenzoic acid framework and its esters are used as building blocks in this "multi-ligand approach". researchgate.netnih.gov For instance, novel ester or hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and investigated for their biological properties. researchgate.net The synthesis often involves creating ester or amide linkages between the 3-hydroxybenzoate scaffold (utilizing either its carboxylic acid or hydroxyl group) and another biologically active molecule. nih.gov This combinatorial synthesis approach is a potent method for generating new chemotherapeutic agents and drug candidates. researchgate.net The resulting hybrid compounds may exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Hydroxybenzoic acid |

| Isopropanol |

| Isopropoxide |

| 2-Nitro-3-hydroxybenzoic acid |

| 4-Nitro-3-hydroxybenzoic acid |

| 6-Nitro-3-hydroxybenzoic acid |

| Nitric acid |

| Sulfuric acid |

| Benzenesulfonic acid |

Enzymatic Transformations and Biocatalysis Involving 3 Hydroxybenzoate Substrates

Characterization of Enzymes Catalyzing 3-Hydroxybenzoate Conversion (e.g., 3-Hydroxybenzoate 6-Hydroxylase)

The conversion of 3-hydroxybenzoate is a key step in the metabolic pathways of various microorganisms. The primary enzyme involved in this process is 3-hydroxybenzoate 6-hydroxylase (3HB6H), a flavoprotein monooxygenase that catalyzes the para-hydroxylation of 3-hydroxybenzoate to produce 2,5-dihydroxybenzoate (B8804636) (gentisate). nih.govnih.govnih.gov This reaction is a critical part of the gentisate pathway, an aerobic degradation route for many aromatic compounds. nih.gov

Enzyme Purification, Activity Assays, and Kinetic Studies

The purification and characterization of 3HB6H from various microbial sources have been extensively documented. For instance, 3HB6H from a halophilic Martelella sp. strain AD-3 was expressed in Escherichia coli with a His-tag and purified using Ni²⁺-nitrilotriacetic acid affinity chromatography. nih.gov Similarly, the enzyme from Klebsiella pneumoniae has been isolated and purified. nih.govoup.com Gel filtration estimates the molecular mass of the monomeric protein to be around 42-46 kDa. nih.govnih.govnih.gov

Enzyme activity is typically assayed spectrophotometrically by monitoring the oxidation of the cofactor NADH at 340 or 360 nm. nih.gov The optimal conditions for enzyme activity can vary; for example, the 3HB6H from Martelella sp. AD-3 shows maximal activity at 37°C and a pH of 8.0 in a phosphate (B84403) buffer. nih.gov The enzyme from Polaromonas naphthalenivorans CJ2 exhibits peak activity at 30°C and a slightly more alkaline pH of 8.4. asm.org

| Enzyme Source | Substrate | Km (μM) | kcat (s-1) | Reference |

|---|---|---|---|---|

| Martelella sp. AD-3 | 3-Hydroxybenzoate | 104.1 ± 18.2 | N/A | nih.gov |

| NADH | 72.6 ± 10.1 | N/A | ||

| Rhodococcus jostii RHA1 | 3-Hydroxybenzoate | N/A | 6.49 ± 0.02 | nih.govnih.gov |

Substrate Specificity and Cofactor Dependence

3-Hydroxybenzoate 6-hydroxylase is an NADH-dependent flavoprotein that contains Flavin Adenine Dinucleotide (FAD) as a prosthetic group. nih.govnih.gov The reaction mechanism involves two half-reactions: a reductive and an oxidative phase. nih.gov While NADH is the primary electron donor for many 3HB6H enzymes, some can also utilize NADPH, albeit with different efficiencies. nih.govnih.govasm.org The enzyme from P. naphthalenivorans CJ2 (termed NagX) can use both cofactors but displays a higher affinity for NADH. asm.org In contrast, the 3HB6H from K. pneumoniae uses both NADH and NADPH with similar effectiveness. nih.govoup.com

The substrate specificity of 3HB6H is generally narrow. The enzyme from R. jostii RHA1 catalyzes the regio-specific para-hydroxylation of 3-hydroxybenzoate and a limited selection of its analogs. nih.govsemanticscholar.org Similarly, the NagX enzyme from P. naphthalenivorans CJ2 is specific for converting 3-hydroxybenzoate into gentisate and lacks salicylate (B1505791) 5-hydroxylase activity. nih.gov

| Enzyme Source | Cofactor Dependence | Prosthetic Group | Key Substrate(s) | Reference |

|---|---|---|---|---|

| Martelella sp. AD-3 | NADH-dependent | FAD | 3-Hydroxybenzoate | nih.gov |

| Polaromonas naphthalenivorans CJ2 | NADH and NADPH (higher affinity for NADH) | FAD | 3-Hydroxybenzoate | nih.govasm.org |

| Klebsiella pneumoniae | NADH and NADPH (similar efficiencies) | FAD | 3-Hydroxybenzoate | nih.govoup.com |

| Rhodococcus jostii RHA1 | NADH-specific | FAD | 3-Hydroxybenzoate and limited analogs | nih.govnih.govsemanticscholar.org |

Structural Biology of Enzyme-Substrate Complexes

The three-dimensional structure of 3HB6H has been elucidated, providing significant insights into its mechanism and substrate specificity. The crystal structure of 3HB6H from R. jostii RHA1, resolved at 1.51-Å, shows that the enzyme is a homodimer and shares a common fold with other flavoprotein aromatic hydroxylases like p-hydroxybenzoate hydroxylase (PHBH). nih.govsemanticscholar.org

A remarkable and unexpected feature of the R. jostii 3HB6H structure is the presence of a bound phospholipid ligand in each monomer. nih.govsemanticscholar.org Mass spectrometry identified these lipids as a mix of phosphatidylglycerol and phosphatidylethanolamine (B1630911) when expressed in E. coli. nih.gov These lipid chains occupy deep hydrophobic channels and the terminal part of an acyl chain is directly involved in shaping the substrate-binding site. nih.govsemanticscholar.org This lipid-assisted strategy is believed to be crucial for achieving the enzyme's regioselective para-hydroxylation. nih.gov

Structural analysis and site-directed mutagenesis have identified key amino acid residues involved in catalysis and substrate binding. In the R. jostii enzyme, Tyr-105 is essential for substrate binding, while His-213 plays a critical role in catalysis. nih.gov The crystal structure of an inactive variant, H213S, co-crystallized with 3-hydroxybenzoate, has provided a clear view of the substrate's orientation in the active site. nih.govfrontiersin.org In another enzyme, a 3-hydroxybenzoate hydroxylase from Comamonas testosteroni that catalyzes 4-hydroxylation, a large tunnel connects the protein surface to the substrate-binding pocket, suggesting a pathway for substrate transport. nih.gov

Biosynthetic Pathways of 3-Hydroxybenzoate and Its Derivatives

While some pathways focus on the degradation of 3-hydroxybenzoate, others are dedicated to its synthesis and subsequent use as a building block for more complex molecules.

Enzymatic Production of 3-Hydroxybenzoate from Chorismate

3-Hydroxybenzoate is synthesized from chorismate, a key branch-point intermediate in the shikimate pathway. nih.govnih.gov This conversion is catalyzed by a specific type of chorismatase, also known as 3-hydroxybenzoate synthase. nih.govnih.gov A notable example is the enzyme Nat-hyg5, discovered in Streptomyces conglobatus, which was biochemically confirmed to generate 3-HBA from chorismate. nih.gov

These enzymes belong to a previously unrecognized family of chorismate-acting enzymes that includes FkbO, RapK, and Bra8. nih.gov While some members of this family, like FkbO, produce dihydroxycyclohexa-dienecarboxylic acid, others, like Hyg5, catalyze the formation of 3-hydroxybenzoate. nih.govd-nb.info The discovery of these enzymes has shed light on the diverse ways organisms utilize the central metabolite chorismate to generate specialized natural products. nih.gov

Incorporation of 3-Hydroxybenzoate Moieties into Complex Natural Products

The 3-hydroxybenzoate produced by chorismatases serves as an important starter unit in the biosynthesis of various natural products, particularly polyketides and depsipeptides. nih.govnih.gov A prime example is the biosynthesis of unantimycins, a class of anticancer depsipeptides. nih.govnih.gov

In Streptomyces conglobatus, the 3-HBA generated by the chorismatase Nat-hyg5 is accepted as a starter unit by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) complex. nih.gov This complex, which typically uses 3-formamidosalicylate to produce neoantimycins, incorporates the 3-HBA moiety to synthesize unantimycins B, C, D, and E. nih.govnih.gov This demonstrates a fascinating interplay between primary metabolism (the shikimate pathway) and secondary metabolism (NRPS-PKS machinery) to create structural diversity in natural products. nih.gov The elucidation of this pathway opens avenues for bioengineering to selectively produce these valuable compounds. nih.govnih.gov

Engineering of Microbial Pathways for Aromatic Compound Biotransformation

Metabolic engineering offers powerful strategies to harness and optimize microbial pathways for the production of valuable aromatic compounds or the degradation of environmental pollutants. nih.gov By modifying the genetic makeup of microorganisms, it is possible to redirect metabolic fluxes towards a desired product, enhance enzyme activities, and eliminate competing pathways. These principles have been applied to engineer various bacteria, such as Pseudomonas putida and Corynebacterium glutamicum, for the biotransformation of aromatic substrates, including those related to 3-hydroxybenzoate.

A common strategy in engineering microbial hosts for aromatic compound production is to enhance the supply of key precursors from central carbon metabolism. For compounds derived from the shikimate pathway, such as hydroxybenzoic acids, this involves increasing the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). nih.govfrontiersin.org In Pseudomonas putida KT2440, strains were engineered to produce p-hydroxybenzoic acid (PHBA) by overexpressing a feedback-resistant version of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG) and the chorismate lyase (ubiC) from Escherichia coli. nih.govfrontiersin.orgnih.gov

To further channel the metabolic flux towards the target product and prevent its degradation, researchers often delete genes encoding for competing pathways or product-degrading enzymes. nih.govfrontiersin.org In the engineered P. putida strains, genes such as pobA (encoding p-hydroxybenzoate hydroxylase), pheA (chorismate mutase/prephenate dehydratase), and trpE (anthranilate synthase) were deleted. nih.govnih.gov This strategy prevents the degradation of the PHBA product and avoids the diversion of the precursor chorismate into the phenylalanine and tryptophan biosynthesis pathways. Similarly, in Corynebacterium glutamicum, eliminating genes associated with hydroxybenzoic acid degradation was a key step in improving the production titers of 3-hydroxybenzoic acid (3-HBA) and 4-hydroxybenzoic acid (4-HBA). kobe-u.ac.jp

The selection of appropriate enzymes and the optimization of their expression are also critical. In a study focused on 3-HBA production in C. glutamicum, the introduction of the 3-hydroxybenzoate synthase gene (hyg5) from Streptomyces hygroscopicus was essential. kobe-u.ac.jp By testing different promoters to control the expression of this synthase, researchers were able to significantly increase the production titer, achieving up to 19.2 g/L of 3-HBA in fed-batch fermentation. kobe-u.ac.jp

The table below details several engineered microbial strains and the genetic modifications implemented to enhance the biotransformation of aromatic compounds.

| Engineered Microorganism | Target Product | Genetic Modifications | Key Findings |

| Pseudomonas putida KT2440 | p-Hydroxybenzoic Acid (PHBA) | Overexpression of ubiC (chorismate lyase) and feedback-resistant aroG (DAHP synthase); Deletion of pobA, pheA, and trpE genes. nih.govnih.gov | Achieved a PHBA titer of 1.73 g/L with a carbon yield of 18.1% in fed-batch fermentation. frontiersin.orgnih.gov |

| Corynebacterium glutamicum ATCC 13032 | 3-Hydroxybenzoic Acid (3-HBA) | Expression of hyg5 (3-hydroxybenzoate synthase) under an optimized promoter; Deletion of phenol (B47542) 2-monooxygenase gene (cg2966). kobe-u.ac.jp | Produced 19.2 g/L of 3-HBA from 80 g/L of glucose in a 1 L jar fermenter. kobe-u.ac.jp |

| Rhodococcus jostii RHA1 | Aromatic Dicarboxylic Acids | Re-routing of protocatechuic acid metabolism by inserting genes for protocatechuate 4,5-dioxygenase or 2,3-dioxygenase. researchgate.net | Successfully re-routed aromatic degradation pathways to generate novel bioproducts from lignin-derived intermediates. researchgate.net |

Academic Research Applications of Isopropyl 3 Hydroxybenzoate and Its Derivatives

Utilization as a Key Synthetic Intermediate in Complex Organic Synthesis

The structural scaffold of 3-hydroxybenzoic acid and its esters serves as a versatile building block in the synthesis of a wide array of more complex molecules, including numerous natural products. rsc.org The strategic placement of the hydroxyl and carboxyl groups on the aromatic ring allows for a variety of chemical transformations. While specific examples detailing the use of isopropyl 3-hydroxybenzoate are not extensively documented in mainstream literature, the principles of its application can be inferred from the broader class of aminobenzoate and hydroxybenzoate building blocks.

These compounds are key components in the assembly of a diverse range of microbial natural products. rsc.org For instance, the 3-amino-5-hydroxybenzoic acid (a derivative of 3-hydroxybenzoate) is a known precursor for large groups of bioactive natural products such as ansamycins and mitomycins. nih.gov The synthetic utility of these intermediates lies in their ability to participate in various reactions to construct complex heterocyclic and macrocyclic structures. rsc.org this compound, with its protected carboxyl group and a reactive phenolic hydroxyl group, is a suitable starting material for multi-step syntheses where selective modification is required. The isopropyl group can serve as a protecting group that can be removed under specific conditions, allowing for further functionalization of the carboxylic acid.

Investigation in Materials Science as a Precursor for Polymers or Advanced Functional Materials

In the realm of materials science, hydroxybenzoic acids and their esters are being explored as monomers for the synthesis of functional polymers. Recent research has focused on creating polymers from bioderived molecules that possess inherent properties like antimicrobial activity. nih.govresearchgate.net One such area is the development of hydroxybenzoate-co-lactide polymers, which are both functional and degradable. nih.govnih.gov

These polymers are synthesized through the ring-opening polymerization of lactide forms of hydroxybenzoate derivatives. researchgate.netacs.org Studies have shown that a library of polymers can be created by varying the substituents on the hydroxybenzoate ring, leading to materials with tailored properties. researchgate.netresearchgate.net For example, a series of 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoate-co-lactide-based polymers have been designed and have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus. researchgate.netnih.gov These polymers were also found to disrupt biofilms while maintaining good biocompatibility. researchgate.net

The resulting polymers can be processed into various forms, such as fibers, and can be used to create gels for applications in 3D printing and tissue engineering. digitellinc.com Given that substituted hydroxybenzoic acids are the key precursors for these monomers, this compound represents a potential candidate for incorporation into such polymer backbones, potentially imparting specific physical or biological properties to the resulting material.

Table 1: Properties of Functional Hydroxybenzoate-co-Lactide Polymers

| Monomer Precursor Type | Polymerization Method | Key Properties Investigated | Potential Applications |

|---|---|---|---|

| Substituted 2-hydroxybenzoic acids | Ring-Opening Polymerization (ROP) | Antimicrobial activity, Biofilm disruption, Biocompatibility, Degradability | Medicine, Tissue engineering, 3D printing materials |

| 4-(methyl/allyl/benzyl)oxy-6-(H/alkyl)-2-oxy-benzoates | Catalytic ROP | Molecular weight control, Dispersity | Controlled-property antimicrobial materials |

Role in Studies of Enzymatic and Microbial Degradation of Aromatic Compounds

The environmental fate of aromatic compounds is a significant area of research, and this compound serves as a relevant model compound for studying degradation pathways. As an ester of 3-hydroxybenzoic acid, its breakdown is expected to be initiated by esterase enzymes, which would hydrolyze the ester bond to yield isopropanol (B130326) and 3-hydroxybenzoic acid. nih.gov

The microbial degradation of 3-hydroxybenzoate itself has been the subject of several studies. For instance, various strains of bacteria from the genus Bacillus have been shown to degrade m-hydroxybenzoate. nih.gov The established pathway involves the hydroxylation of 3-hydroxybenzoate to 2,5-dihydroxybenzoate (B8804636) (gentisate), which is then cleaved by a dioxygenase enzyme. nih.gov Similarly, the strictly anaerobic bacterium Sporotomaculum hydroxybenzoicum can use 3-hydroxybenzoate as its sole source of carbon and energy, fermenting it to butyrate, acetate, and CO2, with benzoate (B1203000) detected as an intermediate. researchgate.net

The degradation of parabens (alkyl esters of 4-hydroxybenzoic acid), which are structurally similar to this compound, is also well-studied. Biodegradation is a key process in their removal from wastewater treatment systems. mdpi.com The degradation of these compounds often proceeds through the hydrolysis of the ester bond to form p-hydroxybenzoic acid, which is then further metabolized. mdpi.com These studies provide a framework for understanding the likely enzymatic and microbial processes involved in the breakdown of this compound in various environments.

Table 2: Microbial Degradation of 3-Hydroxybenzoate and Related Compounds

| Microorganism / System | Substrate | Key Intermediates / Products | Degradation Pathway Type |

|---|---|---|---|

| Bacillus species | m-Hydroxybenzoate | 2,5-Dihydroxybenzoate (gentisate), Maleylpyruvate, Pyruvate, Maleic acid | Aerobic |

| Sporotomaculum hydroxybenzoicum | 3-Hydroxybenzoate | Benzoate, Butyrate, Acetate, CO2 | Anaerobic Fermentation |

| Activated Sludge | Parabens (e.g., methyl, ethyl) | p-Hydroxybenzoic acid, Phenol (B47542) | Aerobic/Anaerobic |

| Cryptanaerobacter phenolicus | Phenol | Benzoate (via 4-hydroxybenzoate) | Anaerobic |

Development as Probes for Chemical Biology and Mechanistic Investigations in Biochemical Systems

While specific applications of this compound as a chemical probe are not widely reported, its structural motifs are present in molecules used for mechanistic studies of enzymes. For example, p-hydroxybenzoate hydroxylase, a flavoprotein that plays a role in the degradation of aromatic compounds, has been extensively studied to understand its chemical and kinetic mechanisms. nih.gov This enzyme catalyzes the hydroxylation of p-hydroxybenzoate, and derivatives are often used to probe the enzyme's active site and reaction mechanism. nih.govnih.gov

In one study, a modified flavin cofactor, 2-Thio-FAD, was used to reconstitute the apoenzyme of p-hydroxybenzoate hydroxylase. nih.gov While the native enzyme hydroxylates p-hydroxybenzoate, the modified enzyme was unable to perform this reaction and instead reduced oxygen to hydrogen peroxide. nih.gov Such studies, which use substrate analogues and modified cofactors, are crucial for elucidating the intricate details of enzyme function. Given the structural similarity, this compound or its derivatives could potentially be developed as probes to investigate the substrate specificity and catalytic mechanisms of other hydroxylases or esterases. By modifying the ester or hydroxyl group, researchers could design molecules to trap enzymatic intermediates or to map the active site of an enzyme.

Application in the Development of Analytical Standards and Reference Materials

In analytical chemistry, the availability of pure reference materials is crucial for the development and validation of quantitative methods. This compound, as a distinct chemical entity, has the potential to be used as an analytical standard. Its structural isomer, isopropyl 4-hydroxybenzoate (B8730719) (isopropylparaben), is already available as a certified reference material and is used in the quality control of pharmaceuticals, cosmetics, and food products where parabens are used as preservatives. nih.govaccustandard.com

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the simultaneous determination of various preservatives is a common practice in quality control laboratories. tandfonline.comoup.comresearchgate.netphytojournal.com These methods require well-characterized standards for each compound to ensure accuracy and reliability. A single HPLC method capable of resolving multiple parabens and related compounds is desirable, as it can detect impurities and ensure the correct quantification of each preservative. oup.com The availability of this compound as a standard would be essential for its accurate quantification in any product where it might be present, either as an intended ingredient, a byproduct, or a contaminant. It would also be valuable for researchers studying its environmental presence or metabolic fate.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Isopropyl 3-hydroxybenzoate in microbial degradation studies?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is widely used. For example, a C18 column with a mobile phase of 50% methanol and 50% water (acidified with formic acid) can resolve 3-hydroxybenzoate derivatives. Detection at 235 nm (for 3-hydroxybenzoate) and 320 nm (for its metabolite, gentisate) allows simultaneous quantification . Protein quantification in enzyme assays (e.g., 3-hydroxybenzoate 6-hydroxylase) can employ the Bradford method using Coomassie Brilliant Blue G-250 dye, with bovine serum albumin as a standard .

Q. How can researchers ensure reproducibility when synthesizing or handling this compound?

- Methodological Answer : Document the compound’s purity (e.g., ≥96% by HPLC), storage conditions (e.g., inert atmosphere, −20°C), and batch-specific details (CAS 53631-77-9). Use standardized protocols for synthesis, such as esterification of 3-hydroxybenzoic acid with isopropyl alcohol under acid catalysis. Include safety data (e.g., H303/H313/H333 hazard codes) and waste disposal procedures aligned with institutional guidelines .

Advanced Research Questions

Q. What enzymatic pathways govern the biodegradation of this compound, and how can they be characterized?

- Methodological Answer : The gentisate pathway is critical. 3-Hydroxybenzoate 6-hydroxylase (3HB6H), an NADH-dependent flavoprotein, converts 3-hydroxybenzoate to gentisate, which enters the TCA cycle. Key steps:

- Enzyme Purification : Use Ni-NTA affinity chromatography for His-tagged 3HB6H .

- Kinetic Assays : Measure NADH oxidation at 360 nm. Reported Km values for 3HB6H are 104.1 ± 18.2 µM (3-hydroxybenzoate) and 72.6 ± 10.1 µM (NADH) .

- Mutagenesis : Target FAD-binding residues (e.g., Tyr221, Gln305) to study cofactor interactions .

Q. How do eukaryotic transporters mediate the cellular uptake of this compound derivatives?

- Methodological Answer : Use radiolabeled [<sup>14</sup>C]3-hydroxybenzoate to study transport kinetics in yeast mutants. Key findings:

- High-Affinity Transport : HBT1 encodes a transporter with Km = 21.58 ± 6.58 µM and Vmax = 0.63 ± 0.05 nmol/min/mg dry weight .

- Gene Knockouts : Δhbt2, Δhbt3, and Δhbt4 strains show reduced uptake (21–29% decrease), suggesting auxiliary roles .

- Substrate Competition : Test structurally similar compounds (e.g., 4-hydroxybenzoate) to identify specificity .

Q. What experimental designs resolve contradictions in reported enzymatic activity under varying salinity or pH?

- Methodological Answer :

- Condition Optimization : 3HB6H from Martelella sp. AD-3 shows peak activity at pH 8.0 and 37°C without NaCl, conflicting with halophilic adaptations. Replicate assays using phosphate buffer (50 mM) and test salinity gradients (0–1.5 M NaCl) .

- Comparative Studies : Contrast AD-3’s 3HB6H with homologs from non-halophilic strains to identify salt-tolerant residues via sequence alignment .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.